Esorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esorubicin, also known as 4’-deoxydoxorubicin, is a synthetic derivative of the anthracycline antibiotic doxorubicin. It is known for its potential antineoplastic activity, which makes it a valuable compound in cancer treatment. This compound intercalates into DNA and inhibits topoisomerase II, thereby interfering with DNA replication and ultimately affecting RNA and protein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Esorubicin is synthesized through a series of chemical reactions starting from daunomycinone. The key steps involve the condensation of daunomycinone with a sugar derivative, followed by various modifications to achieve the final structure. One of the critical steps includes the reaction of daunomycinone with 1,4-dideoxy-N-trifluoroacetyldanosaminide in the presence of silver trifluoromethylsulfonate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as chromatography to isolate the final product. The compound is then formulated for clinical use, ensuring stability and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Esorubicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinone structure of this compound.
Substitution: Substitution reactions can occur at specific positions on the anthracycline ring.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the core anthracycline structure. These metabolites can have different biological activities and toxicities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study DNA intercalation and topoisomerase inhibition.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Primarily used in cancer treatment, particularly for breast, ovarian, and bladder cancers. .
Industry: Utilized in the development of new drug formulations and delivery systems.
Wirkmechanismus
Esorubicin exerts its effects by intercalating into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, this compound prevents the religation of DNA strands, leading to DNA damage and cell death. Additionally, this compound generates free radicals that cause further damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Esorubicin is compared with other anthracyclines such as doxorubicin, daunorubicin, epirubicin, and idarubicin:
Doxorubicin: this compound is less cardiotoxic but has similar antineoplastic activity.
Daunorubicin: this compound has a broader spectrum of activity and reduced toxicity.
Epirubicin: this compound has a different spatial orientation of the hydroxyl group, leading to faster elimination and reduced side effects.
Idarubicin: this compound is more potent and less toxic in certain cancer models
Conclusion
This compound is a valuable compound in the field of oncology, offering potential benefits over other anthracyclines. Its unique chemical properties and mechanism of action make it a promising candidate for further research and clinical applications.
Eigenschaften
Molekularformel |
C27H29NO10 |
---|---|
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
7-(4-amino-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO10/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3 |
InChI-Schlüssel |
ITSGNOIFAJAQHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N |
Synonyme |
4'-deoxyadriamycin 4'-deoxydoxorubicin 4'-deoxydoxorubicin hydrochloride 4-desoxydoxorubicin esorubicin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.